Phosfolan's primary application in research has been to understand its insecticidal properties. Scientists have studied how it disrupts the nervous system of insects, specifically by inhibiting an enzyme called acetylcholinesterase []. This enzyme is crucial for proper nerve impulse transmission. By inhibiting it, Phosfolan causes uncontrolled muscle activity and eventually leads to insect death []. Research in this area helps develop new and more targeted insecticides.
Another area of scientific interest is Phosfolan's behavior in the environment. Researchers have investigated its degradation pathways in soil and water []. This includes studying the factors influencing its breakdown, such as temperature, sunlight, and microbial activity []. Understanding these processes helps assess potential environmental risks associated with Phosfolan use.
Due to its insecticidal properties, Phosfolan can also be toxic to non-target organisms, including humans. Scientific research has focused on evaluating its toxicity in various species []. This involves studies on acute and chronic exposure effects, as well as potential carcinogenicity and reproductive toxicity []. These studies inform regulatory decisions regarding the safe handling and use of Phosfolan.
Phosfolan has been used in some scientific research as a model compound to study the nervous system and the effects of acetylcholinesterase inhibition. Due to its well-understood mode of action, researchers can use Phosfolan to investigate the role of this enzyme in various biological processes []. This knowledge can then be applied to understand neurological disorders and develop new treatments.
Phosfolan, with the chemical formula , is an organophosphorus compound primarily used as an insecticide. It is characterized by its dual functionality, acting both as a pesticide and a cholinesterase inhibitor, which affects the nervous systems of insects and other organisms. Phosfolan is recognized for its potential toxicity, particularly in humans and animals, where exposure can lead to severe health issues, including respiratory failure and neurological symptoms .
Phosfolan exhibits significant biological activity primarily as an insecticide. Its mechanism involves inhibiting the enzyme acetylcholinesterase, which leads to an accumulation of acetylcholine at nerve synapses. This inhibition results in continuous stimulation of muscles and glands, causing paralysis and death in insects. In humans, acute exposure can cause symptoms such as sweating, blurred vision, muscle spasms, seizures, and respiratory distress .
The synthesis of phosfolan typically involves the reaction of phosphorus-containing compounds with sulfur-containing reagents. Specific methods include:
These methods allow for the controlled production of phosfolan while managing its toxicological properties.
Research on phosfolan has focused on its interactions with various biological systems:
Phosfolan shares structural and functional similarities with several other organophosphorus compounds. Here are a few notable examples:
| Compound Name | Chemical Formula | Primary Use | Unique Characteristics |
|---|---|---|---|
| Parathion | Insecticide | Highly toxic; banned in many countries | |
| Malathion | Insecticide | Less toxic than phosfolan; widely used | |
| Diazinon | Insecticide | Broad-spectrum; affects a wide range of pests | |
| Chlorpyrifos | Insecticide | Restricted use due to health concerns |
Phosfolan's unique combination of phosphorus and sulfur atoms distinguishes it from other organophosphates. Its specific mode of action as a cholinesterase inhibitor also sets it apart from compounds like malathion and diazinon, which may have different mechanisms or target profiles.
The solubility characteristics of Phosfolan demonstrate distinct patterns across different chemical environments, reflecting its organophosphorus structure and molecular interactions. Aqueous solubility of Phosfolan is limited, with the compound showing minimal dissolution in water under neutral conditions [1] [2]. This restricted water solubility is attributed to the hydrophobic character of the diethyl phosphoramidate moiety and the sulfur-containing dithiolane ring system [1]. The water solubility behavior is particularly sensitive to pH conditions, with the compound undergoing hydrolytic degradation in alkaline media rather than simple dissolution [1] [2].
In contrast, Phosfolan exhibits enhanced solubility in organic matrices. The compound demonstrates slight solubility in polar organic solvents including chloroform and methanol [1] [3]. These solvents facilitate dissolution through intermolecular interactions with the phosphoramidate group and the electron-rich sulfur atoms in the dithiolane ring [1]. More significant solubility is observed in moderately polar solvents such as acetone, where standard analytical preparations utilize concentrations of 1000 micrograms per milliliter [4]. The compound also shows good solubility in additional organic solvents including benzene, ethanol, and toluene [3].
Partition coefficient measurements provide quantitative insights into the distribution behavior of Phosfolan between aqueous and organic phases. The calculated octanol-water partition coefficient (logP) demonstrates a value of 3.003 [5], indicating significant lipophilicity and preferential partitioning into organic environments. This value is consistent with the compound's limited aqueous solubility and enhanced dissolution in organic matrices [5]. The experimental partition coefficient of -1.77 obtained under specific analytical conditions further supports the compound's hydrophobic character [3].
Temperature effects on solubility behavior follow predictable patterns, with increased dissolution observed at elevated temperatures in organic solvents [1]. However, temperature increases must be carefully controlled to avoid thermal decomposition, which begins to occur significantly above the melting point range [1] [4].
The thermal behavior of Phosfolan reveals a complex decomposition profile characterized by specific transition temperatures and degradation mechanisms. Melting point determinations consistently place the transition between 36.5°C and 40.75°C [1] [4], with the slight variation attributable to measurement conditions and sample purity. This relatively low melting point reflects the molecular structure's moderate intermolecular forces and the presence of sulfur atoms, which typically reduce crystalline stability compared to oxygen-containing analogues [1].
Boiling point measurements indicate a narrow range between 115°C and 118°C [1] [4], suggesting rapid thermal decomposition onset near the boiling temperature. This proximity between melting and boiling points creates a limited liquid phase stability window, which has important implications for formulation and application processes [1].
Thermal decomposition pathways involve multiple simultaneous and sequential processes. Initial decomposition occurs through the cleavage of phosphorus-oxygen bonds, particularly the P-O-ethyl linkages [6] [7]. This primary degradation pathway generates phosphoric acid derivatives and ethylene gas, following the general mechanism observed for organophosphorus esters [7]. The dithiolane ring system undergoes concurrent degradation through sulfur-carbon bond cleavage, producing hydrogen sulfide and carbon-containing fragments [1].
Decomposition products include toxic gases and vapors, specifically carbon monoxide, nitrogen oxides, sulfur oxides, and phosphorus oxides [1]. The formation of these products occurs through oxidative degradation pathways that become increasingly significant at temperatures above 150°C [1]. The compound's susceptibility to thermal decomposition is enhanced by the presence of reducing agents, which can facilitate the formation of highly toxic phosphine gas [1].
Activation energy requirements for thermal decomposition suggest that the process follows first-order kinetics, with initial bond breakage occurring at the phosphorus-oxygen ester linkages [6] [7]. The relatively low activation energy reflects the inherent instability of the phosphoramidate structure under thermal stress conditions [7].
The hydrolytic stability of Phosfolan demonstrates strong pH dependence, with distinct degradation patterns observed across different aqueous conditions. Under neutral pH conditions (pH 7), the compound exhibits relative stability in aqueous solutions, with minimal hydrolytic degradation observed over extended periods [2] [8]. This stability is attributed to the balanced protonation state of the phosphoramidate group and the absence of catalytic hydroxide or hydronium ions [8].
Acidic conditions below pH 2 promote hydrolytic degradation through protonation of the phosphoramidate nitrogen, which activates the phosphorus center toward nucleophilic attack by water molecules [2] [8]. The hydrolysis mechanism under acidic conditions involves protonation-assisted cleavage of the P-N bond, followed by hydrolytic attack on the phosphorus-oxygen ester bonds [9] [8]. This process generates phosphoric acid derivatives and dithiolane-containing fragments [2].
Alkaline conditions above pH 9 significantly accelerate hydrolytic degradation through hydroxide-mediated nucleophilic attack on the phosphorus center [1] [2]. The hydrolysis mechanism under basic conditions follows a bimolecular pathway involving direct nucleophilic substitution at phosphorus, with simultaneous cleavage of phosphorus-oxygen bonds [9] [8]. The reaction proceeds through a pentacoordinate phosphorus intermediate, which rapidly decomposes to yield inorganic phosphate and organic fragments [9].
Kinetic parameters for hydrolytic degradation demonstrate pseudo-first-order behavior in excess water, with rate constants showing strong dependence on pH and temperature [10] [8]. The hydrolysis rate increases exponentially with pH above 9, with half-life values ranging from several days under neutral conditions to hours under strongly alkaline conditions [10]. Temperature effects follow Arrhenius behavior, with rate constants doubling approximately every 10°C increase in temperature [8].
Degradation products from hydrolytic processes include phosphoric acid derivatives, ethanol, and dithiolane-containing compounds [2] [9]. The complete mineralization pathway ultimately yields inorganic phosphate, carbon dioxide, water, and sulfur-containing inorganic species [6] [9].
The optical and physical properties of Phosfolan provide quantitative measures of molecular density and polarizability relationships. Refractive index measurements yield a value of n25D 1.5463 [1] [11], indicating moderate optical density consistent with the compound's molecular structure and electron distribution. This refractive index value reflects the contribution of sulfur atoms, which possess high polarizability, and the delocalized electron system within the phosphoramidate group [1].
Density measurements provide a predicted value of 1.42 ± 0.1 g/cm³ [1] [11], placing Phosfolan in the range typical for organophosphorus compounds containing sulfur substituents. The density value correlates well with the molecular weight of 255.29 g/mol and the calculated molecular volume derived from structural parameters [1] [12]. This density measurement supports the compound's solid-state characteristics under standard conditions and provides important data for formulation calculations [1].
Gladstone-Dale relationships between refractive index and density demonstrate consistency with theoretical predictions based on atomic contributions. The calculated relationship (n-1)/d = constant yields values consistent with organophosphorus compounds containing sulfur and nitrogen heteroatoms [13]. These correlations validate the experimental measurements and provide confidence in the reported physical property values [13].
Molar refractivity calculations based on the measured refractive index and density values yield results consistent with the compound's molecular structure and electron distribution [5]. The contribution of individual atoms to the overall molar refractivity follows expected patterns, with sulfur atoms providing the largest contribution followed by the phosphorus center [5].
Temperature coefficients for both refractive index and density follow predictable patterns, with negative temperature coefficients observed for both properties [14]. The refractive index decreases approximately 0.0004 units per degree Celsius, while density decreases approximately 0.001 g/cm³ per degree Celsius [14]. These temperature relationships are important for analytical applications and quality control procedures [14].
Correlations between refractive index and density provide validation of measured values and support theoretical calculations of molecular properties. The relationship between these properties follows established patterns for organophosphorus compounds, with deviations from ideal behavior attributed to specific molecular interactions involving the sulfur atoms and phosphoramidate group [5] [14].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H14NO3PS2 | ChemicalBook, PubChem |
| Molecular Weight | 255.29 g/mol | ChemicalBook, PubChem |
| Melting Point | 36.5-40.75°C | AccuStandard, ChemicalBook |
| Boiling Point | 115-118°C | AccuStandard, ChemicalBook |
| Density | 1.42±0.1 g/cm³ | ChemicalBook (Predicted) |
| Refractive Index | n25D 1.5463 | ChemicalBook |
| Flash Point | 158.7°C | ChemIndex |
| Vapor Pressure | 0.000189 mmHg at 25°C | ChemIndex |
| Solvent/Matrix | Solubility | Notes | Source |
|---|---|---|---|
| Water | Limited/Low | Hydrolyzed by alkalis | ChemicalBook, PubChem |
| Chloroform | Slightly soluble | Organic solvent extraction | ChemicalBook, LGC Standards |
| Methanol | Slightly soluble | Organic solvent extraction | ChemicalBook, LGC Standards |
| Acetone | Soluble (1000 µg/mL) | Standard preparation | AccuStandard |
| Benzene | Soluble | Organic matrix | LGC Standards |
| Ethanol | Soluble | Organic matrix | LGC Standards |
| Toluene | Soluble | Organic matrix | LGC Standards |
| pH Condition | Stability | Notes | Source |
|---|---|---|---|
| Neutral (pH 7) | Stable | Stable in neutral aqueous solutions | PubChem |
| Slightly Acidic (pH < 7) | Stable | Stable under slightly acidic conditions | PubChem |
| Acidic (pH < 2) | Hydrolyzed | Hydrolytic degradation occurs | PubChem |
| Alkaline (pH > 9) | Hydrolyzed | Susceptible to alkaline hydrolysis | ChemicalBook |
| Strongly Alkaline (pH > 11) | Rapidly hydrolyzed | Rapid degradation | ChemicalBook |
| Parameter | Value/Description | Notes |
|---|---|---|
| Melting Point | 36.5-40.75°C | Consistent across sources |
| Boiling Point | 115-118°C | Consistent across sources |
| Decomposition Temperature | Above melting point | Begins above melting point |
| Thermal Stability | Stable under normal conditions | Decomposes when heated |
| Decomposition Products | CO, NOx, SOx, POx | Toxic gas emission |
| Storage Temperature | 2-8°C | Recommended storage |
| Heat Sensitivity | Decomposes on heating | Avoid excessive heat |
| Parameter | Value | Method | Source |
|---|---|---|---|
| LogP (octanol/water) | 3.003 (calculated) | Calculated (Crippen) | Cheméo |
| Partition Coefficient | -1.77 | Experimental | LGC Standards |
| Density | 1.42±0.1 g/cm³ | Predicted | ChemicalBook |
| Refractive Index | n25D 1.5463 | Experimental | ChemicalBook |
| XLogP3 | 0.6 | Calculated | PubChem |
Acute Toxic